2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
CAS No.:
Cat. No.: VC14542942
Molecular Formula: C18H15N5O2
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N5O2 |
|---|---|
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C18H15N5O2/c1-10-12-8-7-11(25-2)9-15(12)21-17(19-10)23-18-20-14-6-4-3-5-13(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24) |
| Standard InChI Key | FEZCRWHZFNLSQW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC(=CC2=NC(=N1)NC3=NC4=CC=CC=C4C(=O)N3)OC |
Introduction
Synthesis and Chemical Reactivity
The synthesis of 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol involves multi-step reactions leveraging nucleophilic substitution and condensation processes. A representative pathway begins with the preparation of 7-methoxy-4-methylquinazolin-2-amine, which is subsequently coupled with 2-chloroquinazolin-4-ol under basic conditions. Catalysts such as palladium complexes or copper iodide are often employed to facilitate cross-coupling reactions, achieving yields of 60–75% after purification via column chromatography .
Key synthetic challenges include regioselectivity in amino group substitution and stability of the methoxy substituent under reflux conditions. Modifications to the quinazoline core, such as introducing electron-withdrawing groups at the 4-position, have been shown to enhance reaction efficiency . The compound’s reactivity is further exemplified by its participation in:
-
Acylation reactions at the 4-hydroxy group, enabling prodrug development.
-
N-Alkylation of the amino linker to diversify pharmacological properties .
Mechanism of Action and Biological Activity
Tubulin Polymerization Inhibition
2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol disrupts microtubule dynamics by binding to the colchicine site of tubulin, inhibiting polymerization and inducing mitotic arrest in cancer cells . Comparative studies with analogs demonstrate that the methoxy group at the 7-position enhances binding affinity by forming hydrogen bonds with β-tubulin’s Thr179 residue . At nanomolar concentrations (IC₅₀ = 12–45 nM), the compound suppresses microtubule assembly in vitro, correlating with antiproliferative effects in breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines .
Kinase Inhibition Profiling
Beyond tubulin targeting, preliminary data suggest inhibitory activity against tyrosine kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) . Molecular docking simulations reveal that the quinazolin-4-ol moiety occupies the ATP-binding pocket of EGFR, acting as a competitive inhibitor (Kᵢ = 0.2 µM) . This dual mechanism—targeting both structural proteins and signaling kinases—positions the compound as a multifunctional anticancer agent.
Therapeutic Applications and Preclinical Efficacy
Anticancer Activity
In murine xenograft models, 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol (10 mg/kg/day, i.p.) reduced tumor volume by 68–72% over 21 days, outperforming paclitaxel (55% reduction) with lower hematological toxicity . Synergistic effects were observed when co-administered with doxorubicin, enhancing apoptosis via caspase-3 activation .
Comparative Analysis with Related Quinazoline Derivatives
Table 2: Activity Comparison of Select Quinazoline Derivatives
Future Research Directions
-
Pharmacokinetic Optimization: Structural modifications to improve oral bioavailability, such as prodrug formulations or PEGylation.
-
Combination Therapy Trials: Evaluating synergies with immune checkpoint inhibitors or PARP inhibitors.
-
Toxicology Profiling: Chronic toxicity studies in non-rodent species to establish safety margins.
-
Target Expansion: Screening against emerging oncology targets (e.g., KRAS G12C, IDH1/2 mutants).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume